Ethyl 6-[(3-phenylpropyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[(3-phenylpropyl)amino]hexanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a hexanoate chain, and a phenylpropylamino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-[(3-phenylpropyl)amino]hexanoate typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The phenylpropylamino group is introduced through a nucleophilic substitution reaction, where 3-phenylpropylamine reacts with the ester intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(3-phenylpropyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-[(3-phenylpropyl)amino]hexanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6-[(3-phenylpropyl)amino]hexanoate involves its interaction with specific molecular targets. The phenylpropylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used in solvents and flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Isopropyl butyrate: Used in flavorings and fragrances.
Uniqueness
Ethyl 6-[(3-phenylpropyl)amino]hexanoate stands out due to its complex structure, combining an ester with an amino group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
90068-77-2 |
---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
ethyl 6-(3-phenylpropylamino)hexanoate |
InChI |
InChI=1S/C17H27NO2/c1-2-20-17(19)13-7-4-8-14-18-15-9-12-16-10-5-3-6-11-16/h3,5-6,10-11,18H,2,4,7-9,12-15H2,1H3 |
InChI Key |
COEGEITZZDLSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.